molecular formula C9H6F3NO3 B15337996 8-(Trifluoromethoxy)-1H-benzo[d][1,3]oxazin-2(4H)-one

8-(Trifluoromethoxy)-1H-benzo[d][1,3]oxazin-2(4H)-one

Cat. No.: B15337996
M. Wt: 233.14 g/mol
InChI Key: YXWFYCNJHKYDIT-UHFFFAOYSA-N
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Description

8-(Trifluoromethoxy)-1H-benzo[d][1,3]oxazin-2(4H)-one is a heterocyclic compound that features a trifluoromethoxy group attached to a benzo[d][1,3]oxazin-2(4H)-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of trifluoromethyl triflate as a reagent, which can be prepared on a large scale and is stable in pure form or as a stock solution . The reaction conditions often require the presence of a base and a suitable solvent to facilitate the trifluoromethoxylation process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

8-(Trifluoromethoxy)-1H-benzo[d][1,3]oxazin-2(4H)-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

8-(Trifluoromethoxy)-1H-benzo[d][1,3]oxazin-2(4H)-one has several scientific research applications, including:

    Medicinal Chemistry: The compound’s unique structure and reactivity make it a valuable scaffold for the development of new pharmaceuticals.

    Materials Science: Its trifluoromethoxy group imparts desirable properties such as increased lipophilicity and metabolic stability, making it useful in the design of advanced materials.

    Chemical Biology: The compound can be used as a probe to study biological processes and interactions due to its distinct chemical properties.

Mechanism of Action

The mechanism by which 8-(Trifluoromethoxy)-1H-benzo[d][1,3]oxazin-2(4H)-one exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(Trifluoromethoxy)-1H-benzo[d][1,3]oxazin-2(4H)-one is unique due to its specific combination of a trifluoromethoxy group with a benzo[d][1,3]oxazin-2(4H)-one core. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C9H6F3NO3

Molecular Weight

233.14 g/mol

IUPAC Name

8-(trifluoromethoxy)-1,4-dihydro-3,1-benzoxazin-2-one

InChI

InChI=1S/C9H6F3NO3/c10-9(11,12)16-6-3-1-2-5-4-15-8(14)13-7(5)6/h1-3H,4H2,(H,13,14)

InChI Key

YXWFYCNJHKYDIT-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C(=CC=C2)OC(F)(F)F)NC(=O)O1

Origin of Product

United States

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